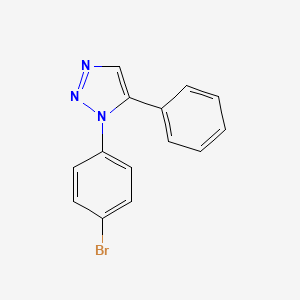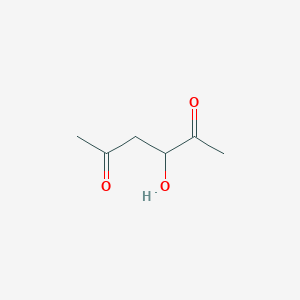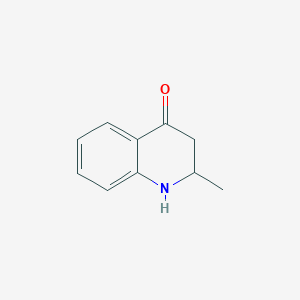
(-)-Epigallocatechin-(4beta->8)-(-)-epicatechin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(-)-epigallocatechin-(4beta->8)-(-)-epicatechin is a proanthocyanidin consisting of (-)-epigallocatechin and (-)-epicatechin units joined by a (4beta->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (-)-epigallocatechin and a (-)-epicatechin.
Scientific Research Applications
Antioxidant Properties : The compound has been identified in plants like Dioclea lasiophylla and has shown significant antioxidant activities. This is important for potential applications in preventing oxidative stress-related diseases (Barreiros et al., 2000).
Trypsin Inhibitor Activity : In a study on Vicia faba, similar compounds were found to exhibit trypsin inhibitory activity, suggesting a role in digestive processes or potential therapeutic applications (Helsper et al., 1993).
Cancer, Inflammation, Diabetes, and Neurodegeneration : A review discusses the broader group of polyphenols, including epigallocatechin gallate and (-)-epicatechin, highlighting their potential therapeutic effects in diseases like cancer, inflammation, diabetes, and neurodegenerative disorders (Shay et al., 2015).
Cancer-Preventive Activity : A study on human lung cancer cells showed that (-)-epicatechin can enhance the cancer-preventive effects of epigallocatechin gallate, indicating potential applications in cancer prevention and treatment (Suganuma et al., 1999).
Pigment Formation : The compound has been linked to pigment formation in tea-fermentation, which is significant for understanding the chemical processes in food and beverage production (Tanaka et al., 2000).
Inhibition of Vascular Endothelial Growth Factor : Epigallocatechin-3 gallate, compared to epicatechin, inhibited vascular endothelial growth factor-induced signaling in human umbilical endothelial cells, suggesting potential applications in inhibiting tumor angiogenesis (Neuhaus et al., 2004).
Extraction Methods : Research on optimizing the extraction parameters of these compounds from green tea highlights the importance of effective extraction methods for their utilization in various applications (Ayyildiz et al., 2018).
Reduction of Reactive Carbonyl Species : The compounds have been shown to reduce the concentration of methylglyoxal, a glycation agent, under physiological conditions, which is significant for diabetes management and prevention (Lo et al., 2006).
Microbial Transformation in Tea Processing : Studies have also focused on the transformation of these compounds during tea processing, an important aspect for the tea industry (Tang-bing, 2011).
Stabilization by Human Serum Albumin : A study showed that human serum albumin increases the stability of green tea catechins in aqueous physiological conditions, important for their potential pharmacological use (Zinellu et al., 2015).
properties
Product Name |
(-)-Epigallocatechin-(4beta->8)-(-)-epicatechin |
|---|---|
Molecular Formula |
C30H26O13 |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(11-4-19(37)26(40)20(38)5-11)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)10-1-2-14(32)16(34)3-10/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25-,27-,28-,29-/m1/s1 |
InChI Key |
ZYDDITZPGFXQSD-GYPOYYOSSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea](/img/structure/B1252856.png)

![(1R,3S,6S,7S,10S)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3S)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one](/img/structure/B1252862.png)

![(8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252865.png)
![N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide](/img/structure/B1252866.png)



![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1252872.png)

![[(4R,6R,8R)-11-[2-[2-[[(4R,6R,8R)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]ethyldisulfanyl]ethylamino]-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1252875.png)
